![molecular formula C8H8BrNO3S2 B14897334 1-[(5-Bromo-2-thienyl)sulfonyl]pyrrolidin-2-one](/img/structure/B14897334.png)
1-[(5-Bromo-2-thienyl)sulfonyl]pyrrolidin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[(5-Bromo-2-thienyl)sulfonyl]pyrrolidin-2-one is a chemical compound that features a pyrrolidin-2-one ring substituted with a 5-bromo-2-thienylsulfonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(5-Bromo-2-thienyl)sulfonyl]pyrrolidin-2-one typically involves the reaction of 5-bromo-2-thiophenesulfonyl chloride with pyrrolidin-2-one. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions generally include:
Solvent: Dichloromethane or another suitable organic solvent.
Temperature: Room temperature to reflux conditions.
Reaction Time: Several hours to overnight.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the desired purity.
Chemical Reactions Analysis
Types of Reactions
1-[(5-Bromo-2-thienyl)sulfonyl]pyrrolidin-2-one can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The bromine atom can be reduced to form the corresponding hydrogenated compound.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C) with hydrogen gas.
Substitution: Nucleophiles such as sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar solvents.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Hydrogenated derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-[(5-Bromo-2-thienyl)sulfonyl]pyrrolidin-2-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials with unique electronic or optical properties.
Mechanism of Action
The mechanism of action of 1-[(5-Bromo-2-thienyl)sulfonyl]pyrrolidin-2-one depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, thereby modulating their activity. The sulfonyl group can interact with amino acid residues in the active site of enzymes, leading to inhibition or activation of the enzyme’s function.
Comparison with Similar Compounds
Similar Compounds
- 1-[(5-Bromo-2-thienyl)sulfonyl]piperazine
- 1-[(5-Bromo-2-thienyl)sulfonyl]-4-(4-chlorophenyl)piperazine
- 1-[(5-Bromo-2-thienyl)sulfonyl]-4-(2-pyridinyl)piperazine
Uniqueness
1-[(5-Bromo-2-thienyl)sulfonyl]pyrrolidin-2-one is unique due to its pyrrolidin-2-one ring, which imparts distinct chemical and biological properties compared to its piperazine analogs. The presence of the pyrrolidin-2-one ring can influence the compound’s stereochemistry and its interaction with biological targets, potentially leading to different pharmacological profiles.
Properties
Molecular Formula |
C8H8BrNO3S2 |
|---|---|
Molecular Weight |
310.2 g/mol |
IUPAC Name |
1-(5-bromothiophen-2-yl)sulfonylpyrrolidin-2-one |
InChI |
InChI=1S/C8H8BrNO3S2/c9-6-3-4-8(14-6)15(12,13)10-5-1-2-7(10)11/h3-4H,1-2,5H2 |
InChI Key |
YSJGXJJZTSGEDI-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)N(C1)S(=O)(=O)C2=CC=C(S2)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


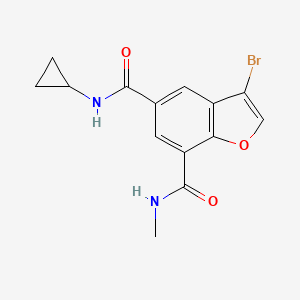
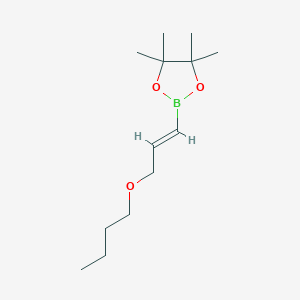
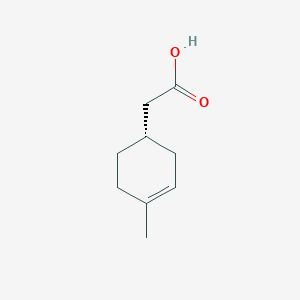
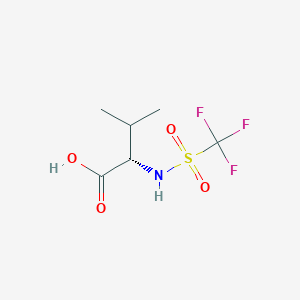
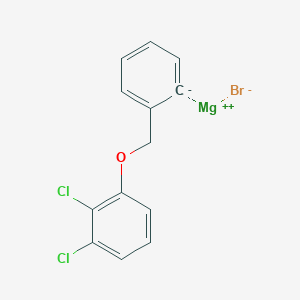
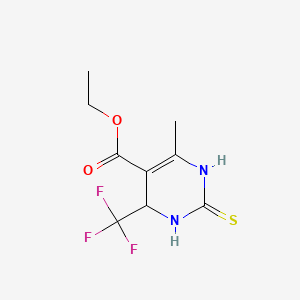
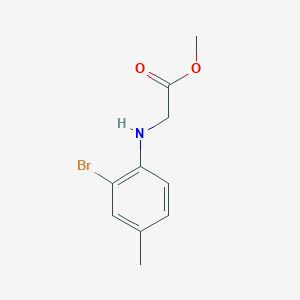
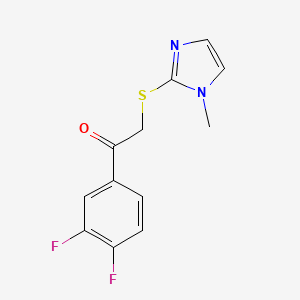
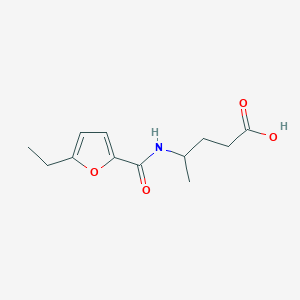
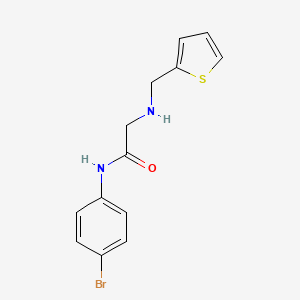
![3-Bicyclo[3.2.0]heptanylmethanol](/img/structure/B14897311.png)
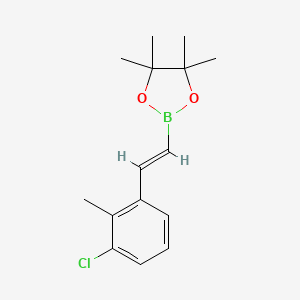
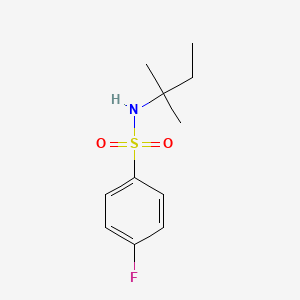
![tert-Butyl (R)-2-(3-bromo-5-oxo-5,7-dihydro-6H-pyrrolo[3,4-b]pyridin-6-yl)propanoate](/img/structure/B14897335.png)
